1-Bromo-2-(ethanesulfinyl)ethane
Description
1-Bromo-2-(ethanesulfinyl)ethane (C₄H₉BrOS) is a brominated ethane derivative containing an ethanesulfinyl (-SO-) functional group.
Properties
CAS No. |
58841-53-5 |
|---|---|
Molecular Formula |
C4H9BrOS |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
1-bromo-2-ethylsulfinylethane |
InChI |
InChI=1S/C4H9BrOS/c1-2-7(6)4-3-5/h2-4H2,1H3 |
InChI Key |
XNZCRRCSKWHTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(ethanesulfinyl)ethane typically involves the reaction of ethanesulfinyl chloride with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(ethanesulfinyl)ethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or peracids are used under mild conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products such as alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-Bromo-2-(ethanesulfinyl)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(ethanesulfinyl)ethane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The sulfinyl group can participate in redox reactions, altering the oxidation state of the compound. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Brominated Ethane Derivatives
Structural and Physical Properties
The table below compares key properties of 1-bromo-2-(ethanesulfinyl)ethane with structurally related compounds:
*Estimated based on analogous ethers .
This compound
- Reactivity : The sulfoxide group increases polarity and stabilizes transition states in SN2 reactions. Bromine’s leaving ability is enhanced by the electron-withdrawing sulfinyl group.
- Applications: Potential use in chiral synthesis due to the sulfoxide’s stereogenic center.
1-Bromo-2-(2-methoxyethoxy)ethane
- Reactivity: Ether oxygen acts as an electron donor, slightly reducing electrophilicity compared to sulfinyl/sulfonyl analogs. Reacts with nucleophiles (e.g., iodide) in SN2 reactions .
- Applications : Widely used in polymer chemistry (e.g., PEGylation) and as an alkylating agent in pharmaceuticals .
1-Bromo-2-(methylsulfanyl)ethane
- Reactivity : Thioether’s lower polarity reduces solubility in polar solvents. Bromine substitution proceeds under milder conditions due to weaker C-S bond.
- Applications : Intermediate in agrochemical synthesis; precursor for sulfoxide/sulfone derivatives .
1-Bromo-2-(methylsulfonyl)ethane
- Reactivity : Sulfone’s strong electron-withdrawing nature accelerates SN2 reactions. Stable under oxidative conditions.
- Applications : Used in cross-coupling reactions and as a polar functional group in drug design .
1-Bromo-2-ethoxyethane
- Reactivity : Similar to other ethers but less sterically hindered. Ideal for synthesizing branched ethers.
- Applications : Solvent in organic reactions and precursor for surfactants .
1-Bromo-2-(2-bromoethoxy)ethane
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